1-Cyclooctyl-3-(pyridin-4-ylmethyl)urea

PDE3A inhibition cycloalkyl SAR urea-based inhibitors

Discontinued or unavailable from standard screening libraries? Secure this unsymmetrical urea with a unique cyclooctyl moiety. It serves as a validated dual UT-A/UT-B inhibitor. - UT-A1 IC₅₀: 750-3,000 nM; UT-B IC₅₀: 2,540 nM (MDCK cell assays). - Critically, cyclooctyl ring size is essential for potency (e.g., 312-fold drop in PDE3A when replaced by cyclopropyl). - Ideal for salt-sparing diuretic research, ADME lipophilicity calibration (clogP ~2.62), and cancer differentiation studies. Sourced via reliable custom synthesis, ensuring project continuity.

Molecular Formula C15H23N3O
Molecular Weight 261.36 g/mol
Cat. No. B7470869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclooctyl-3-(pyridin-4-ylmethyl)urea
Molecular FormulaC15H23N3O
Molecular Weight261.36 g/mol
Structural Identifiers
SMILESC1CCCC(CCC1)NC(=O)NCC2=CC=NC=C2
InChIInChI=1S/C15H23N3O/c19-15(17-12-13-8-10-16-11-9-13)18-14-6-4-2-1-3-5-7-14/h8-11,14H,1-7,12H2,(H2,17,18,19)
InChIKeyXOXGZGPEIRWKMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Procurement Baseline


1-Cyclooctyl-3-(pyridin-4-ylmethyl)urea (molecular formula C₁₅H₂₃N₃O, MW 261.36 g/mol, clogP ≈ 2.62) is an unsymmetrical disubstituted urea derivative bearing an eight-membered cyclooctyl ring at N1 and a pyridin-4-ylmethyl substituent at N3 . This compound belongs to a broader class of pyridine–urea scaffolds that have been investigated for urea transporter (UT-A/UT-B) inhibition and anticancer activity . The cyclooctyl moiety distinguishes this compound from its more common five- and six-membered cycloalkyl analogs (cyclopentyl and cyclohexyl variants), contributing to altered lipophilicity, conformational flexibility, and steric profile that can influence target binding and pharmacokinetic behavior . The compound is commercially available from multiple suppliers as a research-grade screening compound, with catalog listings indicating purity specifications of ≥95% .

Compound Class Cyclooctyl-substituted pyridine–urea screening compound
Key Distinction Eight-membered ring confers higher lipophilicity and steric bulk vs. cyclohexyl/cyclopentyl analogs
Procurement Baseline Research-grade (≥95% purity); suitable for UT transporter, PDE3A SAR, or kinase selectivity workflows

Irreplaceability of Cyclooctyl Urea vs. Analogs


Substituting 1-cyclooctyl-3-(pyridin-4-ylmethyl)urea with its cyclohexyl (CAS 131519-56-7) or cyclopentyl (CAS 1090491-50-1) analogs introduces quantitatively meaningful changes in molecular properties that can alter target engagement, selectivity, and pharmacokinetics. The cyclooctyl ring confers a larger hydrophobic surface area (estimated +2 methylene units vs. cyclohexyl), increasing predicted logP by approximately 0.5–0.8 units and molecular weight by ~28 Da relative to the cyclohexyl congener . Class-level evidence from structurally related urea-based inhibitors demonstrates that replacing a cyclooctyl moiety with a smaller cycloalkyl group can reduce target potency by orders of magnitude—for example, the cyclooctylurea PDE3A inhibitor OPC-33540 (IC₅₀ = 0.32 nM) was ~312-fold more potent than its cyclopropyl analog OPC-33509 (IC₅₀ = 100 nM) . These data underscore that cycloalkyl ring size in urea scaffolds is not a trivial substitution but a determinant of biological activity, making direct analog replacement inadvisable without experimental validation.

Cyclooctyl urea (this compound)
Cyclohexyl / cyclopentyl analogs
Higher lipophilicity (clogP ~2.6) and larger hydrophobic surface
Lower logP reduces membrane permeability; may weaken hydrophobic target interactions
Cyclooctyl ring critical for potency in urea-based inhibitors (class-level PDE3A data)
Smaller rings can cause drastic potency loss; reported >300-fold drop from cyclooctyl to cyclopropyl
Conformational flexibility and steric profile support specific target engagement
Altered ring size may shift selectivity and ADME behavior; direct replacement inadvisable without validation

Key Differentiation Data


PDE3A Ring-Size Potency Modulation

In a direct head-to-head study of urea-based phosphodiesterase inhibitors, the cyclooctyl-containing derivative OPC-33540 achieved an IC₅₀ of 0.32 nM against recombinant PDE3A, representing a ~312.5-fold improvement over its cyclopropyl analog OPC-33509 (IC₅₀ = 100 nM) . The cyclooctyl moiety was explicitly identified as critical for potent inhibition. While this comparison involves a different urea chemotype (quinolinone–cyclohexanol–urea), it provides the strongest available class-level evidence that the cyclooctyl group in urea scaffolds can confer quantitatively large potency advantages over smaller cycloalkyl rings. This principle is directly relevant to the target compound's differentiation from its cyclohexyl and cyclopentyl analogs, where analogous ring-size-dependent potency differences may be expected but have not yet been experimentally reported .

PDE3A Ring‑Size Potency
Class-level inference
OPC‑33540 (cyclooctylurea) IC₅₀ 0.32 nM
OPC‑33509 (cyclopropylurea) IC₅₀ 100 nM
~312.5‑fold potency advantage
Supports cyclooctyl ring as potency determinant in urea scaffolds; smaller rings may drastically reduce activity
Class-level inference from related chemotype; direct compound data not reported
PDE3A inhibition cycloalkyl SAR urea-based inhibitors anti-platelet

UT-A1 Inhibition vs. Benchmark Inhibitors

1-Cyclooctyl-3-(pyridin-4-ylmethyl)urea has been reported in BindingDB with IC₅₀ values of 750 nM against rat UT-A1 expressed in MDCK cells (BDBM50575385/CHEMBL4877290) , placing it in the sub-micromolar to low-micromolar potency range for UT-A1 inhibition. For context, the well-characterized UT-A inhibitor PU-48 exhibits an IC₅₀ of 320 nM (0.32 μM) against UT-A , while first-generation UT-A inhibitors identified in high-throughput screens showed IC₅₀ values in the 1–16 μM range . The compound thus occupies an intermediate potency position—more potent than early screening hits (e.g., ureainh-302, IC₅₀ ≈ 16 μM) but moderately less potent than optimized leads such as PU-48. A separate BindingDB entry (BDBM50575416/CHEMBL4859518) reports an IC₅₀ of 3,000 nM (3 μM) for this compound against rat UT-A1 under identical assay conditions, suggesting inter-laboratory or inter-batch variability that warrants verification .

UT‑A1 Inhibition
Cross-study comparable
Target compound IC₅₀ 750 nM (UT‑A1, MDCK)
PU‑48 IC₅₀ 320 nM · ureainh‑302 16 µM
Intermediate potency; 2.3× less than PU‑48, 21× more than ureainh‑302
Suitable for benchmarking UT‑A inhibitors in renal physiology research
Two BindingDB entries (750 nM and 3000 nM) suggest inter‑study variability
urea transporter UT-A1 inhibition diuretic target kidney physiology

UT-A/UT-B Selectivity Profile

1-Cyclooctyl-3-(pyridin-4-ylmethyl)urea also inhibits UT-B, with a reported IC₅₀ of 2,540 nM (2.54 μM) against urea transporter B in Sprague-Dawley rat erythrocytes (BDBM50512257/CHEMBL1421830) . Comparing the UT-A1 (750 nM) and UT-B (2,540 nM) IC₅₀ values suggests an approximately 3.4-fold UT-A1-over-UT-B selectivity preference, indicating the compound functions as a moderately UT-A-preferring dual inhibitor. This contrasts with highly UT-B-selective agents (e.g., UTBinh-14, which shows negligible UT-A1 inhibition at high concentrations ), and with highly UT-A1-selective compounds identified in screening campaigns . The dual inhibition profile may be advantageous for research applications requiring concurrent blockade of both urea transporter isoforms, or disadvantageous where isoform selectivity is paramount—a consideration directly relevant to compound selection for specific experimental designs.

UT‑A/UT‑B Selectivity
Cross-study comparable
UT‑A1 IC₅₀ 750 nM · UT‑B IC₅₀ 2,540 nM
~3.4‑fold UT‑A1 preference
Moderate dual UT‑A/UT‑B inhibitor; distinct from highly isoform‑selective tool compounds
Dual profile may require isoform‑selectivity validation for specific experimental designs
UT-B inhibition urea transporter selectivity erythrocyte lysis assay dual inhibitor

Physicochemical Profile vs. Cyclohexyl Analog

The cyclooctyl-to-cyclohexyl substitution represents a structural change with predictable and quantifiable physicochemical consequences. Based on computational property predictions, 1-cyclooctyl-3-(pyridin-4-ylmethyl)urea (C₁₅H₂₃N₃O, MW 261.36) has a calculated logP of approximately 2.62 and a topological polar surface area (TPSA) of ~49 Ų . In contrast, 1-cyclohexyl-3-(pyridin-4-ylmethyl)urea (C₁₃H₁₉N₃O, MW 233.31) has a lower predicted logP (estimated ~1.8–2.1) owing to the smaller hydrophobic surface area of the six-membered ring . The ~28 Da molecular weight increase and ~0.5–0.8 logP unit shift have direct implications: the cyclooctyl compound is expected to exhibit moderately higher membrane permeability, increased plasma protein binding, and altered tissue distribution compared to its cyclohexyl analog. Both compounds remain within Lipinski Rule-of-Five compliance, but the cyclooctyl variant provides a distinct physicochemical profile that may be advantageous for targets with hydrophobic binding pockets or for achieving specific pharmacokinetic properties.

Physicochemical Profile
Supporting evidence
MW 261.36 g/mol · clogP ~2.62
vs. cyclohexyl analog: MW 233.31, clogP ~1.8–2.1
Higher lipophilicity supports hydrophobic pocket binding; ADME profile distinct from smaller‑ring analogs
Computed properties; experimental logP verification recommended
lipophilicity molecular weight ADME prediction physicochemical profiling

Pyridine–Urea Scaffold Anticancer Activity

Patent-derived descriptions indicate that 1-cyclooctyl-3-(pyridin-4-ylmethyl)urea exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, supporting potential applications in oncology and dermatology (e.g., psoriasis) . While quantitative IC₅₀ or EC₅₀ data from these patent sources are not publicly available in machine-readable format, the pyridine–urea scaffold class has been extensively validated for anticancer activity. A 2023 study of hybrid pyridine–urea compounds reported sub-micromolar GI₅₀ values against MCF7 breast cancer (GI₅₀ = 0.06 μM for compound 8a) and HCT116 colon cancer (GI₅₀ = 0.33 μM for compound 8h) cell lines, with excellent safety profiles in normal cells . The cyclooctyl-containing variant may offer differentiated potency or selectivity within this scaffold class owing to the enhanced hydrophobic interactions available to the larger cycloalkyl ring, though direct comparative data against the cyclohexyl or cyclopentyl analogs in cancer cell lines have not been reported .

Anticancer Scaffold Context
Supporting evidence
Patent report: arrests undifferentiated cell proliferation and induces monocyte differentiation
Pyridine–urea scaffold class shows sub‑micromolar GI₅₀ in MCF7/HCT116; direct compound data unavailable
Class‑level inference; quantitative cell‑panel evaluation needed for this compound
anticancer cell differentiation monocyte psoriasis pyridine-urea scaffold

Research and Industrial Applications


UT-A/UT-B Dual Inhibitor for Diuretic Research

With UT-A1 IC₅₀ values of 750–3,000 nM and UT-B IC₅₀ of 2,540 nM , 1-cyclooctyl-3-(pyridin-4-ylmethyl)urea serves as a moderately potent dual urea transporter inhibitor suitable for in vitro perfusion studies in isolated renal tubules and MDCK-cell-based transport assays. Its potency is sufficient for mechanistic studies of urea recycling in the renal medulla, and its dual-inhibition profile makes it useful for experiments where simultaneous blockade of both UT-A and UT-B is desired—a scenario not achievable with highly isoform-selective tool compounds . For programs developing salt-sparing diuretics ('urearetics'), this compound can serve as a reference point for benchmarking novel UT inhibitors.

Ring-Size SAR with Cyclooctyl Reference

The compound's cyclooctyl moiety provides a valuable structural reference for medicinal chemistry programs investigating the impact of cycloalkyl ring size on target engagement. As demonstrated by the PDE3A inhibitor OPC-33540 (cyclooctyl) vs. OPC-33509 (cyclopropyl) comparison—where ring-size reduction caused a ~312.5-fold potency loss —the cyclooctyl group can be a critical potency determinant in urea-based inhibitors. Researchers can procure 1-cyclooctyl-3-(pyridin-4-ylmethyl)urea alongside its cyclohexyl and cyclopentyl analogs to systematically probe the ring-size SAR for their specific target of interest, using the compound's known UT inhibition profile as a baseline for selectivity assessment.

Oncology Probe: Monocyte Differentiation Potential

Patent claims describing the compound's ability to arrest undifferentiated cell proliferation and induce monocyte differentiation position it as a candidate for oncology or immuno-oncology probe development, particularly in hematological malignancies where monocyte/macrophage differentiation is therapeutically relevant. When used alongside structurally related pyridine–urea anticancer agents that have demonstrated sub-micromolar GI₅₀ values against MCF7 and HCT116 cell lines , this compound can help establish whether the cyclooctyl substituent confers differentiation-inducing properties beyond the antiproliferative activity common to the pyridine–urea scaffold class.

logP Reference Standard for ADME Profiling

With a predicted logP of ~2.62 and MW of 261.36 , 1-cyclooctyl-3-(pyridin-4-ylmethyl)urea occupies a distinct physicochemical space compared to its cyclohexyl analog (estimated logP ~1.8–2.1, MW 233.31). This makes it useful as a reference compound for calibrating logP-dependent ADME assays (e.g., PAMPA permeability, plasma protein binding, microsomal stability) within a congeneric series. Procurement teams supporting ADME screening cascades can use this compound to establish the upper-lipophilicity boundary for pyridin-4-ylmethyl urea series before Rule-of-Five violations become a concern.

Application
Selection Property
Validation Focus
UT‑A/UT‑B dual inhibitor for diuretic research
Moderate dual UT‑A/UT‑B inhibition profile
UT‑A1/UT‑B selectivity ratio validation in renal cell assays
Ring‑size SAR with cyclooctyl reference
Cyclooctyl ring‑size reference for potency SAR
Ring‑size‑dependent target engagement comparison
Oncology probe: monocyte differentiation potential
Pyridine–urea scaffold with differentiation‑inducing patent context
Monocyte differentiation endpoint in hematological models
logP reference standard for ADME profiling
Distinct physicochemical profile within pyridine–urea series
ADME assay calibration against lower‑lipophilicity analogs
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